Butyl 9-oxo-9h-fluorene-4-carboxylate
Description
Butyl 9-oxo-9H-fluorene-4-carboxylate is an ester derivative of 9-oxo-9H-fluorene-4-carboxylic acid, featuring a butyl group attached via an ester linkage at the 4-position of the fluorene backbone. The fluorene core consists of two benzene rings fused via a five-membered ring, with a ketone group at the 9-position. This compound is part of a broader class of fluorene derivatives studied for applications in organic synthesis, materials science, and pharmaceuticals. Its structure balances aromaticity (from the fluorene system) and lipophilicity (from the butyl chain), influencing its solubility and reactivity .
Properties
CAS No. |
93519-65-4 |
|---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
butyl 9-oxofluorene-4-carboxylate |
InChI |
InChI=1S/C18H16O3/c1-2-3-11-21-18(20)15-10-6-9-14-16(15)12-7-4-5-8-13(12)17(14)19/h4-10H,2-3,11H2,1H3 |
InChI Key |
OXCDIAMDERPRRV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |
Other CAS No. |
93519-65-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 9-oxo-9H-fluorene-4-carboxylate
- Structure : Methyl ester with a shorter alkyl chain.
- Reactivity : In synthesis attempts for GFP-based photoswitches, methyl 9-oxo-9H-fluorene-4-carboxylate (alongside other ketones and aldehydes) failed to yield the desired product, suggesting limitations in its compatibility with certain reaction pathways .
Undecyl 9-oxo-9H-fluorene-4-carboxylate
- Structure : Undecyl ester (C11 alkyl chain) at the 4-position.
- Properties : The extended alkyl chain increases molecular weight (MFCD01166573) and lipophilicity, likely enhancing solubility in organic solvents and altering crystallization behavior. This makes it suitable for applications requiring hydrophobic interactions, such as lipid bilayer studies or slow-release formulations .
9-oxo-9H-fluorene-4-carboxamide (R6T)
- Structure : Carboxamide group replacing the ester.
- Properties: Molecular weight: 223.227 g/mol. Reduced electrophilicity compared to esters, making it less reactive toward nucleophiles.
N-(biphenyl-4-yl)-9-oxo-9H-fluorene-1-carboxamide
- Structure : Carboxamide with a biphenyl substituent at the 1-position.
- Properties :
- Higher molecular weight (375.42 g/mol) due to the biphenyl group.
- The biphenyl moiety introduces additional π-π stacking interactions, which could enhance binding affinity in receptor-ligand systems. The 1-position substitution may sterically hinder interactions compared to 4-substituted analogues like the butyl ester .
Comparative Analysis Table
Key Research Findings
- Synthetic Utility : this compound’s intermediate chain length may offer better reactivity than methyl or undecyl esters in reactions requiring balanced solubility .
- Biological Relevance : Carboxamide derivatives exhibit enhanced stability and target binding compared to esters, making them preferable in drug discovery .
- Safety Considerations : While specific data for the butyl ester is lacking, analogous esters (e.g., butyl acrylate) are flammable and irritant, suggesting similar handling precautions (ventilation, PPE) are advisable .
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